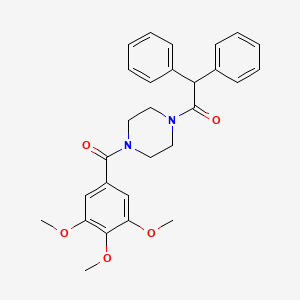![molecular formula C15H11ClF3NOS B5216004 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide](/img/structure/B5216004.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide, also known as CTB or CTB-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CTB belongs to the class of benzamide derivatives and has been found to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic effects.
Mécanisme D'action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide has been found to inhibit the nuclear factor-κB (NF-κB) pathway, which plays a key role in inflammation and cancer. Additionally, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide has been shown to inhibit the transforming growth factor-β (TGF-β) pathway, which is involved in fibrosis.
Biochemical and Physiological Effects
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide inhibits the production of pro-inflammatory cytokines such as IL-1β and TNF-α. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide can reduce inflammation and fibrosis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide in lab experiments is its potential therapeutic properties, which could lead to the development of new drugs for treating inflammatory, cancer, and fibrotic diseases. Additionally, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide has been found to have low toxicity, making it a safer alternative to other compounds. One limitation of using N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide in lab experiments is the lack of understanding of its mechanism of action, which could hinder the development of new drugs.
Orientations Futures
There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective drugs. Another direction is to study the potential of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide in treating other diseases such as arthritis and diabetes. Additionally, research could focus on optimizing the synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide and developing more efficient methods for its purification.
Méthodes De Synthèse
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2-(methylthio)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography and recrystallization.
Applications De Recherche Scientifique
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide has been studied extensively in scientific research due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide has also been found to inhibit the proliferation of cancer cells, particularly in breast cancer and lung cancer. Furthermore, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide has been shown to have anti-fibrotic effects, which could be useful in treating fibrotic diseases such as pulmonary fibrosis and liver fibrosis.
Propriétés
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NOS/c1-22-13-5-3-2-4-10(13)14(21)20-9-6-7-12(16)11(8-9)15(17,18)19/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJVXTBNLBJRHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfanyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-bromo-4-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5215925.png)
![N-[4-(aminosulfonyl)phenyl]-2-(1,3-benzothiazol-2-ylthio)butanamide](/img/structure/B5215933.png)

![4-bromo-3-methoxy-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}-2-naphthamide](/img/structure/B5215955.png)
![methyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-(4-methylphenyl)-4-oxo-2-butenoate](/img/structure/B5215956.png)
![ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5215964.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,3-dihydro-1H-inden-1-yl)-3-isoxazolecarboxamide](/img/structure/B5215968.png)
![2-methyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5215982.png)
![N-[2-(dimethylamino)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)-2,6-dimethylbenzenesulfonamide](/img/structure/B5215986.png)



![1-[6-(2-naphthyloxy)hexyl]-1H-imidazole](/img/structure/B5216024.png)
![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B5216027.png)